2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride

Physicochemical profiling Solubility LogP

This bis-hydrochloride salt (CAS 1215504-19-0) provides superior aqueous solubility and long-term storage stability over the free base, making it the preferred form for solution-phase PROTAC assembly and automated library synthesis. The free piperazine NH is essential for amide coupling, sulfonamide formation, and linker conjugation—unlike N-alkylated analogs that lack this nucleophilic handle. Supported by documented FAS inhibition (IC50 15.6 µM) and SH3 domain binding, this fragment scaffold is pre-validated for hit-to-lead optimization in oncology and inflammation programs.

Molecular Formula C14H19Cl2N3
Molecular Weight 300.2 g/mol
Cat. No. B7982691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride
Molecular FormulaC14H19Cl2N3
Molecular Weight300.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)N3CCNCC3.Cl.Cl
InChIInChI=1S/C14H17N3.2ClH/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11;;/h2-5,10,15H,6-9H2,1H3;2*1H
InChIKeyNIGUNTVXZWPHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(1-piperazinyl)quinoline Dihydrochloride: Structural Identity and Research-Grade Procurement Profile


2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride (CAS 1215504-19-0) is the bis-hydrochloride salt of a quinoline-piperazine heterocyclic building block. The parent free base (CAS 82241-22-3, C₁₄H₁₇N₃, MW 227.31 g/mol) bears a methyl substituent at the quinoline 2-position and an unsubstituted piperazine ring at the 4-position . The dihydrochloride salt (C₁₄H₁₉Cl₂N₃, MW 300.2 g/mol) is purpose-engineered to enhance aqueous solubility and long-term storage stability compared to the neutral free base, making it the preferred form for solution-phase chemistry and biochemical assay preparation . This compound is catalogued as a fragment-level scaffold (ChEMBL ID: CHEMBL2335165) and is actively employed as a synthetic intermediate in medicinal chemistry programs, including targeted protein degradation (PROTAC) and kinase inhibitor discovery .

Why 2-Methyl-4-(1-piperazinyl)quinoline Dihydrochloride Cannot Be Interchanged with Close Structural Analogs


Superficially similar quinoline-piperazine compounds—including regioisomers such as quipazine (2-substituted), N-alkylated analogs such as N-methylquipazine, and des-methyl analogs such as 4-(1-piperazinyl)quinoline—diverge substantially in physicochemical properties, synthetic utility, and biological target engagement. The 2-methyl group on the quinoline ring alters logP by approximately 0.13–0.6 units relative to the unsubstituted 4-piperazinyl-quinoline scaffold, shifts aqueous solubility from ~13,600 mg/L to ~3,900 mg/L, and introduces steric constraints that modulate both receptor binding and metabolic stability . Critically, the free secondary amine on the piperazine ring—absent in N-methylquipazine—provides an essential nucleophilic handle for linker conjugation in PROTAC design, amide coupling, and sulfonamide formation, making this compound functionally non-replaceable by its N-alkylated counterparts in any synthetic workflow requiring downstream derivatization . The dihydrochloride salt form further distinguishes this product from vendors supplying only the free base, as the salt offers superior dissolution kinetics and humidity resistance during storage [1].

Quantitative Differentiation Evidence: 2-Methyl-4-(1-piperazinyl)quinoline Dihydrochloride vs. Closest Analogs


Physicochemical Differentiation: 2-Methyl Substitution Reduces Aqueous Solubility by ~3.5-Fold vs. Des-Methyl 4-(1-Piperazinyl)quinoline

The introduction of a methyl group at the quinoline 2-position produces a measurable shift in both lipophilicity and aqueous solubility relative to the des-methyl analog. The target compound (free base) exhibits an estimated water solubility of 3,907 mg/L at 25°C and a log Kow of 2.24, compared to 13,610 mg/L and log Kow of 1.69 for 4-(1-piperazinyl)quinoline . The experimentally derived logP for the target compound is 1.83, versus ~1.70 for the des-methyl analog, while the calculated polar surface area remains identical at 28.16 Ų for both compounds [1]. This solubility differential is substantial enough to influence DMSO stock preparation protocols, aqueous dilution series in biochemical assays, and precipitation risk during medicinal chemistry workflows. The dihydrochloride salt (CAS 1215504-19-0) is specifically formulated to mitigate this solubility limitation while preserving the 2-methyl substitution pattern required for target engagement .

Physicochemical profiling Solubility LogP Lead optimization

Regioisomeric Selectivity: 4-Position Piperazine Enables Fatty Acid Synthase Inhibition, Contrasting with 2-Position Quipazine Analogs (5-HT₃ Agonists)

The regioisomeric placement of the piperazine ring fundamentally redirects biological activity. Quipazine (2-(1-piperazinyl)quinoline) and N-methylquipazine (2-(4-methylpiperazin-1-yl)quinoline) are established 5-HT₃ serotonin receptor agonists; N-methylquipazine binds 5-HT₃ sites with affinity comparable to quipazine but exhibits negligible binding to 5-HT₁B sites (IC₅₀ > 10,000 nM), representing a selectivity advantage achieved through piperazine N-methylation [1]. In contrast, the target compound—bearing piperazine at the 4-position with a free NH—has been characterized as an inhibitor of fatty acid synthase (FAS), with an IC₅₀ of 15,600 nM (15.6 µM) against chicken liver FAS using [³H]-acetyl CoA as substrate [2]. The 2-methyl group on the quinoline further distinguishes this scaffold from 4-(1-piperazinyl)quinoline, which has been explored primarily for antibacterial applications through DNA gyrase/topoisomerase IV inhibition [3]. No single scaffold spanning the 2-piperazinyl-quinoline, 4-piperazinyl-quinoline, and 2-methyl-4-piperazinyl-quinoline chemotypes has demonstrated overlapping target engagement profiles, confirming that regioisomeric and substitutional differences produce functionally orthogonal biological activities.

Target engagement Fatty acid synthase Regioisomerism Receptor selectivity

Free Secondary Amine vs. N-Methylpiperazine: Synthetic Derivatization Capacity Distinguishes This Scaffold from N-Alkylated Analogs

The presence of a free secondary amine (NH) on the piperazine ring—rather than a tertiary N-methyl group as found in N-methylquipazine—confers a critical synthetic differentiation. This nucleophilic NH enables direct acylation, sulfonylation, reductive amination, and urea/thiourea formation without requiring a deprotection step . The compound is explicitly documented as a building block for preparing E3 ubiquitin ligase-recruiting moieties in PROTAC (PROteolysis TArgeting Chimera) constructs, where the piperazine NH serves as the linker attachment point . By contrast, N-methylquipazine (2-(4-methylpiperazin-1-yl)quinoline; CAS 28614-26-8) presents a tertiary amine at the piperazine 4-position that cannot undergo amide bond formation, rendering it synthetically inert in the same conjugation chemistry. Among commercially available quinoline-piperazine building blocks, the combination of: (i) a free NH on piperazine, (ii) a 2-methyl substituent on quinoline, and (iii) substitution at the quinoline 4-position (rather than 2-position) represents a specific and non-redundant chemical space. Analogs such as 8-chloro-2-methyl-4-(1-piperazinyl)quinoline (CAS 205260-11-3) retain the free NH but introduce halogen-dependent reactivity and altered electronic properties that shift the scaffold toward different SAR landscapes [1].

PROTAC Targeted protein degradation Fragment-based drug discovery Synthetic handle

Fragment-Level Physicochemical Properties: MW, Lipinski Compliance, and Ligand Efficiency Metrics vs. Larger Quinoline Drugs

At MW 227.31 g/mol (free base), this compound occupies fragment chemical space—substantially smaller than marketed 4-aminoquinoline drugs such as chloroquine (MW 319.87) and hydroxychloroquine (MW 335.87). It satisfies all four Lipinski Rule of Five criteria: MW < 500, logP 1.83 (< 5), H-bond donors = 1 (< 5), H-bond acceptors = 3 (< 10), and features only a single rotatable bond, conferring low conformational entropy and favorable ligand efficiency potential [1]. The calculated logD values (pH 5.5: −2.92; pH 7.4: −0.76) indicate pH-dependent ionization consistent with the piperazine amine, providing predictable solubility behavior in physiological and assay buffers [2]. In the context of fragment-based drug discovery (FBDD), the compound's heavy atom count (17 non-hydrogen atoms) places it within the optimal fragment range (HA ≤ 22), and its polar surface area of 28.16 Ų is well below the 140 Ų threshold predictive of oral bioavailability. While the target compound has demonstrated only weak fragment-level binding to p47phox (Ki = 606 µM; Kd = 412 µM) [3], this is consistent with fragment hit expectations where binding efficiencies (LE ≈ 0.2–0.3 kcal/mol per heavy atom) guide subsequent optimization. The 2-methyl group provides a hydrophobic anchor point that can be exploited in structure-based design, a feature absent in the des-methyl 4-(1-piperazinyl)quinoline fragment.

Fragment-based screening Ligand efficiency Drug-likeness Scaffold

Validated Application Scenarios for 2-Methyl-4-(1-piperazinyl)quinoline Dihydrochloride Based on Quantitative Evidence


PROTAC Linker Conjugation via Piperazine NH for Targeted Protein Degradation

The free secondary amine on the piperazine ring enables direct conjugation to E3 ubiquitin ligase ligands (e.g., VHL, CRBN, or MDM2 recruiters) via amide bond formation. This compound is explicitly documented as a building block for E3 ligase-containing targeted protein degraders . In this application, the dihydrochloride salt form (CAS 1215504-19-0) is preferred over the free base because its enhanced aqueous solubility facilitates solution-phase coupling chemistry under mild aqueous/organic biphasic conditions. The 2-methyl group on the quinoline ring serves as a hydrophobic anchor that can engage shallow protein pockets on the target protein of interest, while the quinoline nitrogen can participate in hydrogen bonding or metal coordination. Procurement note: N-methylquipazine cannot substitute for this compound in any PROTAC synthesis, as it lacks the requisite nucleophilic NH for linker attachment [1].

Fragment-Based Screening Libraries Targeting Metabolic Enzymes (FAS, NADPH Oxidase)

With confirmed inhibitory activity against fatty acid synthase (IC₅₀ = 15.6 µM, chicken liver FAS) [2] and measurable binding to the p47phox SH3A-B domain (Kd = 412 µM) [3], this compound serves as a validated fragment hit for programs targeting lipid metabolism in oncology or NADPH oxidase regulation in inflammatory diseases. Its fragment-appropriate physicochemical profile (MW 227.3, logP 1.83, PSA 28.16 Ų, 1 rotatable bond) provides substantial MW headroom for hit-to-lead optimization without exceeding lead-like property thresholds. The 2-methyl substituent distinguishes this fragment from the des-methyl analog (4-(1-piperazinyl)quinoline), which lacks the hydrophobic contact potential of the methyl group and has been directed primarily toward antibacterial rather than metabolic target programs [4].

Quinoline-Piperazine Scaffold Diversification via Parallel Synthesis

The combination of a nucleophilic piperazine NH and a methyl-bearing quinoline core at the 4-position provides a versatile scaffold for parallel library synthesis. The piperazine NH can undergo diverse transformations—acylation, sulfonylation, reductive amination, urea formation—enabling rapid generation of compound arrays for SAR exploration . The dihydrochloride salt offers operational advantages in automated liquid handling systems where consistent dissolution is required across multiple reaction wells. The 2-methyl group introduces a defined steric and electronic perturbation relative to unsubstituted 4-piperazinyl-quinoline, allowing systematic exploration of methyl substitution effects on target binding within a parallel synthesis campaign.

Kinase Inhibitor and GPCR Modulator Discovery Starting Point

This compound is listed in the Aladdin Scientific bioactive compound collection with associated human target annotations including ADRB2 (β₂-adrenergic receptor, Tclin), ADRB1 (β₁-adrenergic receptor, Tclin), and AVPR2 (vasopressin V2 receptor, Tclin) . While specific activity values at these targets are not publicly disclosed, the compound's inclusion in curated bioactive screening libraries indicates its recognition as a privileged scaffold for aminergic GPCR and kinase programs. Its moderate lipophilicity (logP 1.83) and low molecular weight position it as an attractive starting point for CNS-penetrant ligand design, where lower logP and MW correlate with improved brain exposure. The 4-position piperazine attachment avoids the serotonergic bias of 2-substituted quipazine analogs, potentially reducing 5-HT receptor polypharmacology [5].

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